2-Iodo-5-(Trifluoromethyl)phenol
Overview
Description
2-Iodo-5-(Trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3IO. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-(Trifluoromethyl)phenol typically involves a multi-step process:
Step 1: 3-Iodotoluene reacts with trifluoroacetic acid to form 3-Iodo-5-(Trifluoromethyl)benzyl alcohol.
Step 2: The resulting benzyl alcohol is then treated with sodium hydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of specialized equipment and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-(Trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation: Quinones.
Reduction: Hydroquinones.
Scientific Research Applications
2-Iodo-5-(Trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Iodo-5-(Trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-Iodophenol: Similar structure but lacks the trifluoromethyl group.
5-Trifluoromethyl-2-Hydroxyiodobenzene: Similar structure but with different substitution patterns.
Uniqueness: 2-Iodo-5-(Trifluoromethyl)phenol is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Biological Activity
2-Iodo-5-(Trifluoromethyl)phenol, with the molecular formula CHFIO, is a halogenated phenolic compound that has garnered attention for its potential biological activities. This compound features an iodine atom and a trifluoromethyl group, which contribute to its unique chemical properties and biological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: CHFIO
- Molecular Weight: 272.01 g/mol
The presence of the trifluoromethyl group enhances lipophilicity, allowing for better interaction with biological membranes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing promising results.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 18 ± 1.5 | 250 μg/mL |
Escherichia coli | 15 ± 1.0 | 300 μg/mL |
Candida albicans | 16 ± 1.6 | 500 μg/mL |
These findings suggest that the compound may be effective against both bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 12.5 |
HeLa | 15.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment.
Antioxidant Activity
Antioxidant properties were assessed using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The results indicated that this compound possesses notable antioxidant activity.
Assay | IC50 (mg/mL) |
---|---|
DPPH | 0.33 ± 0.23 |
FRAP | 0.54 |
These results suggest that the compound can effectively scavenge free radicals, contributing to its potential health benefits .
The biological activity of this compound is attributed to its structural features that enable interaction with various molecular targets. The trifluoromethyl group enhances hydrophobic interactions with proteins and enzymes, potentially modulating their activity. This interaction may lead to alterations in metabolic pathways associated with microbial growth and cancer cell proliferation.
Case Studies
Several case studies have investigated the effects of this compound in different biological contexts:
- Antimicrobial Efficacy: A study conducted on hospital-acquired infections highlighted the effectiveness of this compound against resistant strains of bacteria, suggesting its utility in clinical settings.
- Cancer Research: Research involving xenograft models demonstrated reduced tumor growth in mice treated with this compound, supporting its role as a potential anticancer agent.
Properties
IUPAC Name |
2-iodo-5-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSAPAHVCIIVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550520 | |
Record name | 2-Iodo-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102771-00-6 | |
Record name | 2-Iodo-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-5-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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